[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-
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Overview
Description
1Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- This compound is part of the thienopyrimidine family, known for their broad spectrum of biological properties, including anticancer, antiviral, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction yields the desired compound, which can be further treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same condensation and chlorination reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions .
- Oxidation : Hydrogen peroxide, potassium permanganate.
- Reduction : Lithium aluminum hydride.
- Substitution : Secondary amines, hydrazine hydrate .
- Oxidation : Oxidized derivatives with altered functional groups.
- Reduction : Reduced forms with hydrogenated bonds.
- Substitution : Amino derivatives and hydrazinyl derivatives .
Scientific Research Applications
1Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-
- Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.
- Biology : Investigated for its role in inhibiting specific biological pathways.
- Medicine : Explored for its anticancer properties, particularly against various human tumor cell lines .
- Industry : Potential applications in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The exact mechanism of action for this compound varies depending on its application. In anticancer research, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. The compound may also inhibit specific enzymes or receptors involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds:
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-4(3H)-thione .
- 4-Oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile .
- The presence of the propanenitrile group in 1Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- distinguishes it from other similar compounds, potentially offering unique biological activities and reactivity profiles .
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
40277-48-3 |
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Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanenitrile |
InChI |
InChI=1S/C13H13N3OS/c14-6-3-7-16-8-15-12-11(13(16)17)9-4-1-2-5-10(9)18-12/h8H,1-5,7H2 |
InChI Key |
TZIFHNDOIRCQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC#N |
Origin of Product |
United States |
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